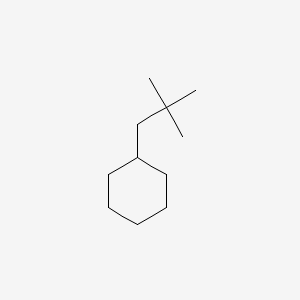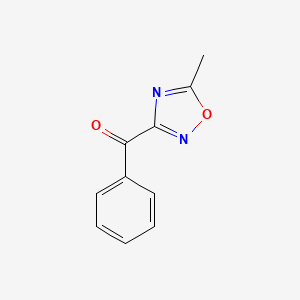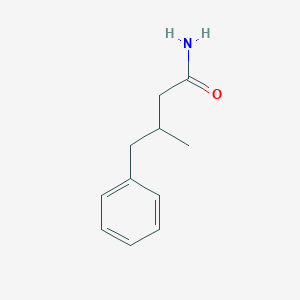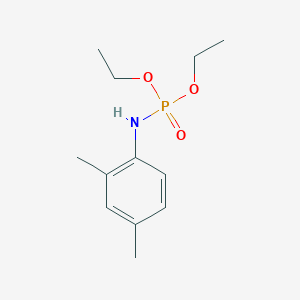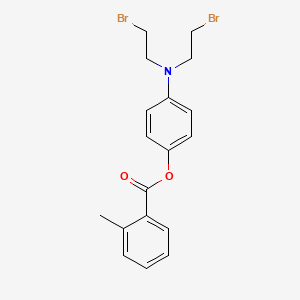
Ethylamine, 2-chloro-N-dichloromethylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 2-chloro-N-dichloromethylene- is an organic compound with the molecular formula C4H10ClN. It is also known by other names such as (2-Chloroethyl)dimethylamine and β-Chloroethyldimethylamine . This compound is a colorless liquid with a strong ammonia-like odor and is widely used in organic synthesis and as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylamine, 2-chloro-N-dichloromethylene- can be synthesized through several methods. One common method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst . Another method is the reductive amination of acetaldehyde with ammonia and hydrogen . These reactions typically require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethylamine, 2-chloro-N-dichloromethylene- often involves large-scale synthesis using ethanol and ammonia. The reaction is catalyzed by an oxide catalyst, and the product is purified through distillation . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, 2-chloro-N-dichloromethylene- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted amines.
Oxidation and Reduction: It can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include substituted amines, amides, and primary amines .
Applications De Recherche Scientifique
Ethylamine, 2-chloro-N-dichloromethylene- has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of drugs such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine.
Chemical Industry: It is used as a starting reagent for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of Ethylamine, 2-chloro-N-dichloromethylene- involves nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules . This leads to the formation of new chemical bonds and the production of substituted amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethylamine, 2-chloro-N-dichloromethylene- include:
Methylamine: A primary amine with a similar structure but with one less carbon atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Ethylamine, 2-chloro-N-dichloromethylene- is unique due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions . This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
Propriétés
Numéro CAS |
23546-84-1 |
|---|---|
Formule moléculaire |
C3H4Cl3N |
Poids moléculaire |
160.43 g/mol |
Nom IUPAC |
1,1-dichloro-N-(2-chloroethyl)methanimine |
InChI |
InChI=1S/C3H4Cl3N/c4-1-2-7-3(5)6/h1-2H2 |
Clé InChI |
YWMGZMIHXMLQQU-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


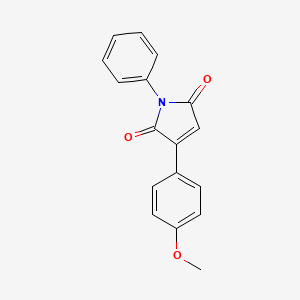
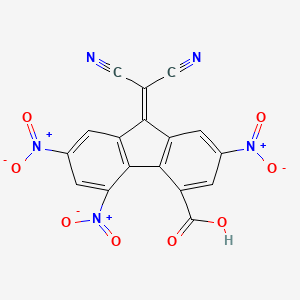
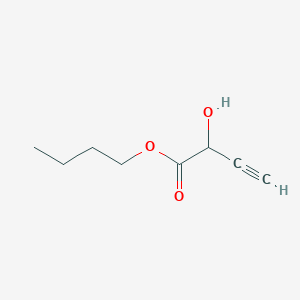


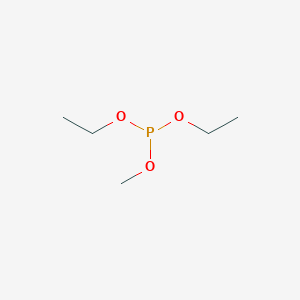


![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
